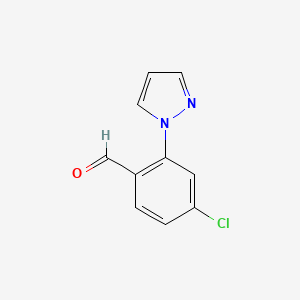
Clorometil bis(2-(trimetilsilil)etil) fosfato
Descripción general
Descripción
Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester is an organophosphate compound with the molecular formula C11H28ClO4PSi2 and a molecular weight of 346.94 g/mol . This compound has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties.
Aplicaciones Científicas De Investigación
Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester has a wide range of scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate typically involves the reaction of chloromethyl phosphate with 2-(trimethylsilyl)ethyl alcohol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high production efficiency . The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Agents: Acidic or basic hydrolysis agents, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents, such as hydrogen peroxide or sodium borohydride, can be used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, substituted phosphates, and other organophosphate compounds .
Mecanismo De Acción
The mechanism of action of chloromethyl bis(2-(trimethylsilyl)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on the context of its use . The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and metabolism . The pathways affected by the compound include those related to energy production, signal transduction, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(chloromethyl) trimethylene bis(bis(2-chloroethyl) phosphate): This compound is used as an additive in plastics and has low toxicity.
Bis(2-methacryloyloxyethyl) phosphate: Used in the synthesis of dental resins, hydrogels, and fire-retardant polymer composites.
Uniqueness
Phosphoric acid chloromethyl ester bis-(2-trimethylsilanyl-ethyl) ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
chloromethyl bis(2-trimethylsilylethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28ClO4PSi2/c1-18(2,3)9-7-14-17(13,16-11-12)15-8-10-19(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAZMFHKAOVFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOP(=O)(OCC[Si](C)(C)C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28ClO4PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234692-55-7 | |
| Record name | Phosphoric acid chloromethyl ester bis(2-trimethylsilanylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1406406.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)








![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
